molecular formula C17H15NO3 B3031259 2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione CAS No. 217493-71-5

2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione

Cat. No.: B3031259
CAS No.: 217493-71-5
M. Wt: 281.3 g/mol
InChI Key: GTFIXYRYXVQGML-UHFFFAOYSA-N
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Description

2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione is a useful research compound. Its molecular formula is C17H15NO3 and its molecular weight is 281.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 16.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • One-Step Synthesis: The compound has been synthesized through a one-step ring closure reaction of 2-(2-acetamino-5-methoxyphenyl)benzo[de]isoquinoline-1,3-dione under acidic conditions. This synthesis was characterized using HRMS, NMR spectra analyses, and single crystal X-ray diffraction, demonstrating its molecular structure and intermolecular interactions (Lu & He, 2012).

Chemical Properties and Reactions

  • Sequential Preparation: A study focused on the "one-pot" sequential preparation of isoquinoline-1,3(2H,4H)-dione derivatives, highlighting the compound’s relevance in drug discovery due to its synthesis efficiency and broad substrate scope (Tang et al., 2017).
  • Visible Light-Promoted Synthesis: A visible-light-promoted synthesis method has been developed for creating heterocyclic derivatives of this compound. This process involves reactions catalyzed by fac-Ir(ppy)3 at room temperature, showcasing an advanced approach in the synthesis of these derivatives (Liu et al., 2016).

Biological Applications

  • HIV-1 Inhibitor: Research has discovered that derivatives of 2-hydroxyisoquinoline-1,3(2H,4H)-dione, a related compound, can inhibit the HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. This suggests potential antiviral applications for similar compounds (Billamboz et al., 2011).

Additional Applications

  • Drug Discovery and Synthesis Reviews: The compound has been the subject of extensive research in drug discovery, with various studies summarizing different synthetic methods, showcasing its versatility and importance in the field of medicinal chemistry (Niu & Xia, 2022).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, thereby affecting the cellular oxidative state. Additionally, this compound has been found to bind to certain proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate the PI3K/AKT signaling pathway, which plays a critical role in cell survival and proliferation . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. The compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites . Additionally, this compound can influence gene expression by interacting with DNA and RNA, thereby affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, including alterations in energy production and oxidative stress responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing cell survival and reducing oxidative stress . At high doses, it can exhibit toxic effects, including cell death and tissue damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, the compound is metabolized by cytochrome P450 enzymes, which facilitate its breakdown and elimination . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution to various cellular compartments . These interactions influence the localization and accumulation of this compound within cells, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can be directed to the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression .

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-4H-isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-21-14-8-6-12(7-9-14)11-18-16(19)10-13-4-2-3-5-15(13)17(18)20/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFIXYRYXVQGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363084
Record name 2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665936
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

217493-71-5
Record name 2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Methoxybenzylamine (8.3 g) was added to homophthalic anhydride (8.1 g). The mixture was stirred at 180° C. overnight. Water was added to the reaction solution. The mixture was then extracted with ethyl acetate. The organic layer was then dried over anhydrous magnesium sulfate. The solvent was removed by distillation under the reduced pressure. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=8:2) to give 2-(4-methoxybenzyl)-4H-isoquinoline-1,3-dione (11.8 g).
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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